molecular formula C20H20FN3O4 B2561551 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894019-98-8

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2561551
M. Wt: 385.395
InChI Key: YWWLKROGXSVNOH-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moiety. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2,3-dihydrobenzo[b][1,4]dioxin derivative with a suitable isocyanate derived from 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the 2,3-dihydrobenzo[b][1,4]dioxin and 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moieties .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance solubility in water, while the 2,3-dihydrobenzo[b][1,4]dioxin and 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl groups could contribute to lipophilicity .

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Compounds like SB-649868 and GSK1059865, which are similar in function to the chemical structure of interest, have been evaluated for their effects on binge eating (BE) behaviors in rats. These compounds act as orexin receptor (OX1R and OX2R) antagonists, highlighting a potential application in pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Polymer Applications

Research on the synthesis and characterization of new polyureas based on various diisocyanates, including studies by Mallakpour and Raheno (2003), demonstrates the process of creating novel polymeric materials. These materials exhibit specific properties like inherent viscosities and thermal stability, suggesting their utility in developing advanced materials for industrial applications (Mallakpour & Raheno, 2003).

Antioxidant Properties

Derivatives related to the compound of interest have been explored for their antioxidant activities. For instance, the synthesis and characterization of compounds in dioxin-ethanol medium have shown significant antioxidant activities, comparable to that of vitamin C in certain concentrations. This suggests potential applications in developing antioxidant agents or in food preservation (Abd-Almonuim et al., 2020).

Antimicrobial and Anticancer Activity

Urea derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies demonstrate the potential of these compounds in inhibiting the growth of various pathogens and cancer cell lines, indicating their applicability in developing new therapeutic agents (Mustafa et al., 2014).

Environmental Degradation

Research on enzymes like 2,2',3-trihydroxybiphenyl dioxygenase from Sphingomonas sp. highlights the enzymatic degradation pathways for compounds like dibenzo-p-dioxin and dibenzofuran. Such studies provide insights into environmental bioremediation techniques for the degradation of hazardous organic compounds (Happe et al., 1993).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, appropriate precautions should be taken when handling and storing this compound .

Future Directions

Future studies could explore the synthesis of analogs of this compound to optimize its biological activity. Additionally, in vitro and in vivo studies could be conducted to evaluate its pharmacological properties .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c21-13-5-7-15(8-6-13)24-11-14(9-19(24)25)23-20(26)22-10-16-12-27-17-3-1-2-4-18(17)28-16/h1-8,14,16H,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWLKROGXSVNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

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